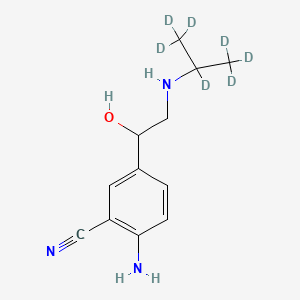

Fenoldopam-d4 Mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fenoldopam Mesylate is a selective dopamine1-receptor agonist . It is used for the in-hospital, short-term management of severe hypertension when rapid and reversible reduction of blood pressure is clinically indicated . It is also used for the treatment of malignant hypertension with deteriorating end-organ function .

Synthesis Analysis

Fenoldopam Mesylate can be synthesized by adding Fenoldopam Mesylate crystal form VI into ethyl acetate. The mixture is stirred at room temperature for 2-4 hours, filtered, and then vacuum dried at 50-70°C .Molecular Structure Analysis

The molecular formula of Fenoldopam Mesylate is C17H20ClNO6S . Its molecular weight is 401.86 .Chemical Reactions Analysis

Fenoldopam Mesylate is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .Physical And Chemical Properties Analysis

Fenoldopam Mesylate is a white to tan powder . It is soluble in DMSO at ≥15 mg/mL at 60°C . Its melting point is 271°C .Applications De Recherche Scientifique

Enhancement of Mesenchymal Stem Cell Survival

Fenoldopam mesylate has been shown to have antioxidative and anti-apoptotic roles, which can enhance the survival of mesenchymal stem cells (MSCs) undergoing oxidative stress in vitro. This application could be crucial in stem cell therapies where increased cell survival is a significant factor for treatment success .

Management of Severe Hypertension

The compound is used for short-term management of severe hypertension in hospitals. Its potential for different therapeutic applications is being explored, which could include various cardiovascular conditions .

Pediatric Hypertension Treatment

Although not approved by the FDA for use in children, fenoldopam mesylate has been reported to treat hypertension in pediatric patients. This off-label use highlights its potential in managing pediatric hypertension .

Mécanisme D'action

Target of Action

Fenoldopam-d4 Mesylate primarily targets Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .

Mode of Action

Fenoldopam-d4 Mesylate acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of Fenoldopam-d4 Mesylate is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Biochemical Pathways

Fenoldopam-d4 Mesylate’s interaction with D1-like dopamine receptors leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The compound also promotes sodium excretion via specific dopamine receptors along the nephron .

Pharmacokinetics

The pharmacokinetics of Fenoldopam-d4 Mesylate are characterized by its rapid onset of action (4 minutes) and short duration of action (< 10 minutes) . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . The compound is excreted primarily through the renal route (90%) and to a lesser extent through fecal excretion (10%) .

Result of Action

The primary result of Fenoldopam-d4 Mesylate’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which leads to a reduction in systemic vascular resistance . The compound also decreases afterload and promotes sodium excretion .

Action Environment

The action of Fenoldopam-d4 Mesylate can be influenced by various environmental factors. For instance, oxidative stress can impact the survival and efficacy of cells treated with Fenoldopam-d4 Mesylate

Safety and Hazards

Fenoldopam Mesylate can cause serious eye irritation, allergic skin reaction, and can be harmful if swallowed . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritant to the skin and eyes .

Relevant Papers

- “Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury” discusses the possible reno-protective role of Fenoldopam Mesylate .

- “Pharmacokinetics and pharmacodynamics of fenoldopam mesylate for blood pressure control in pediatric patients” provides insights into the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics and side-effect profile of Fenoldopam in children .

- “Fenoldopam: A new parenteral antihypertensive” provides a comparative study of Fenoldopam Mesylate and other antihypertensive agents .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Fenoldopam-d4 Mesylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 3,4-dihydroxyphenylacetic acid", "Deuterated hydrochloric acid", "Methanesulfonyl chloride", "Sodium hydroxide", "Potassium carbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3,4-dihydroxyphenylacetic acid-d4", "Reaction: Deuterated benzaldehyde is reacted with deuterated 3,4-dihydroxyphenylacetic acid in the presence of deuterated hydrochloric acid as a catalyst.", "Step 2: Synthesis of Fenoldopam-d4 base", "Reaction: 3,4-dihydroxyphenylacetic acid-d4 is reacted with methanesulfonyl chloride in the presence of potassium carbonate and ethanol to form Fenoldopam-d4 base.", "Step 3: Synthesis of Fenoldopam-d4 Mesylate", "Reaction: Fenoldopam-d4 base is reacted with methanesulfonic acid in the presence of diethyl ether and water to form Fenoldopam-d4 Mesylate as the final product." ] } | |

Numéro CAS |

1246815-23-5 |

Nom du produit |

Fenoldopam-d4 Mesylate |

Formule moléculaire |

C17H20ClNO6S |

Poids moléculaire |

405.882 |

Nom IUPAC |

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |

InChI |

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |

Clé InChI |

CVKUMNRCIJMVAR-ZHTTVBFJSA-N |

SMILES |

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |

Synonymes |

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-d4 Methanesulfonate; Corlopam-d4; Fenoldopam-d4 Methanesulfonate; Fenoldopam-d4 Monomethanesulfonate; SKF 82526J-d4; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)